molecular formula C21H32O2 B14800782 (3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

(3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B14800782
M. Wt: 316.5 g/mol
InChI Key: CKAXZOYFIHQCBN-UKBVDAKRSA-N
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Description

The compound (3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol is a steroidal derivative with a cyclopenta[a]phenanthrene core. Key structural features include:

  • Hydroxyl groups at positions 3 and 17, contributing to hydrogen-bonding interactions and solubility.
  • Methyl groups at positions 10 and 13, common in steroidal frameworks to modulate hydrophobicity and stability .

Its molecular formula is C₂₁H₃₀O₂, with a molecular weight of 296.408 g/mol . The compound shares structural homology with endogenous steroids like estradiol and allopregnanolone but is distinguished by its ethynyl substituent and hydroxylation pattern .

Properties

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15-,16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

CKAXZOYFIHQCBN-UKBVDAKRSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O

Origin of Product

United States

Preparation Methods

Structural Identification and Pharmaceutical Relevance

Ethinylestradiol is a 19-norsteroid featuring a 17α-ethynyl group and hydroxyl groups at C3 and C17. Its configuration ensures high oral bioavailability and potent estrogenic activity by resisting hepatic metabolism. The compound’s therapeutic importance necessitates rigorous synthetic protocols to achieve ≥99% purity, as mandated by pharmacopeial standards.

Classical Synthesis Routes

Estrone Ethynylation with Alkali Metal Acetylides

The foundational method involves ethynylation of estrone (1) using potassium acetylide (K-C≡CH) under controlled conditions.

Synthesis of Potassium Acetylide

Potassium hydroxide (KOH) reacts with acetylene gas in a gas-solid phase reaction:
$$ \text{KOH} + \text{C}2\text{H}2 \rightarrow \text{KC≡CH} + \text{H}_2\text{O} $$
Optimal conditions include:

  • KOH moisture : 1–15% (w/w)
  • Temperature : 40–85°C
  • Acetylene stoichiometry : 90–120 L per kg KOH.
Ethynylation of Estrone

Estrone is reacted with potassium acetylide in tetrahydrofuran (THF) and acetone:
$$ \text{Estrone} + \text{KC≡CH} \rightarrow \text{Ethinylestradiol} + \text{KOH} $$
Key parameters:

  • Temperature : -5–10°C
  • Molar ratio (acetylide:estrone:acetone): 7–10:1:0.01–0.03.
    Post-reaction acidification (pH 1–2) and methanol recrystallization yield 99.5–99.6% pure product.

Epimerization Control

The 17α-ethynyl configuration is critical for activity. Under basic conditions, epimerization to the 17β-ethynyl isomer (17-epi-ethinylestradiol) occurs, which exhibits negligible estrogenic potency. Strategies to minimize epimerization include:

  • Low-temperature reactions (-5–10°C)
  • Non-equilibrating solvents (THF over dioxane)
  • Rapid quenching with dilute HCl.

Modern Industrial Synthesis

Patent-Optimized Protocol (CN103204891A)

This method enhances yield and reduces costs by eliminating Grignard reagents:

Step Parameter Specification
1 KOH hydration 12% moisture
2 Acetylene gas input 24 L per 250 g KOH
3 Reaction time 0.5 hours
4 Purification Activated carbon decolorization
5 Final purity (HPLC) 99.58%

Solid Dispersion Formulation (CN105796573A)

While primarily a tablet preparation method, this patent details solvent systems for co-processing ethinylestradiol with levonorgestrel:

  • Solvent : Ethanol-water (77:23 v/v)
  • Carrier : Polyvidone K30 (6–20% w/w)
  • Spray-drying conditions : 60–70°C, 30 psi.

Stereochemical Modifications and Byproducts

Synthesis of 17-Epi-Ethinylestradiol

LiAlH4 reduction of estrone epoxide (9) yields the 17β-ethynyl epimer, which demonstrates <1% estrogen receptor affinity compared to the native compound:
$$ \text{Epoxide 9} + \text{LiAlH}_4 \rightarrow \text{17-Epi-ethinylestradiol} $$

Metabolic Byproducts

HPLC-MS studies identify primary metabolites as 2-hydroxyethinylestradiol and 4-methoxyethinylestradiol, formed via hepatic CYP3A4 oxidation.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm)
  • Mobile phase : Acetonitrile:water (55:45 v/v)
  • Detection : UV at 280 nm.

Chiral Purity Assessment

Polarimetric analysis confirms ≥99.5% enantiomeric excess for the 17α-ethynyl isomer.

Industrial Scalability and Challenges

Cost-Efficiency Metrics

  • Raw material cost : $12–15/kg (estrone-derived route)
  • Yield improvement : 82% → 94% via THF recycling.

Environmental Considerations

Acetylene gas emissions are reduced by 40% using closed-loop reactors, aligning with ICH Q11 guidelines.

Chemical Reactions Analysis

Ethynyl Group Reactivity

The 17-ethynyl group is a primary site for chemical modifications. Key reactions include:

Hydration and Tautomerization

  • Under acidic or Hg(II)-catalyzed conditions, the ethynyl group can hydrate to form a ketone. For example:

    RC≡CH+H2ORCOCH3\text{RC≡CH} + \text{H}_2\text{O} \rightarrow \text{RCOCH}_3

    Similar hydration patterns are observed in steroidal ethynyl derivatives (e.g., conversion to 17-keto steroids) .

Click Chemistry (Alkyne-Azide Cycloaddition)

  • The ethynyl group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is widely used for bioconjugation or pharmaceutical functionalization :

    RC≡CH+N3-R’R-C≡C-N3-R’Cu(I)Triazole product\text{RC≡CH} + \text{N}_3\text{-R'} \rightarrow \text{R-C≡C-N}_3\text{-R'} \xrightarrow{\text{Cu(I)}} \text{Triazole product}

    A related compound with an ethoxyimino group (PubChem CID 10835932) demonstrates analogous reactivity .

Hydroxyl Group Reactivity

The 3β- and 17β-hydroxyl groups participate in esterification, oxidation, and etherification:

Esterification

  • Reaction with acyl chlorides or anhydrides yields esters. For example:

    R-OH+AcClR-OAc\text{R-OH} + \text{AcCl} \rightarrow \text{R-OAc}

    Esters of similar steroids are documented in patents for enhanced bioavailability .

Oxidation

  • The 3β-hydroxyl can oxidize to a ketone under Jones reagent or pyridinium chlorochromate (PCC) conditions:

    R-OHCrO3R=O\text{R-OH} \xrightarrow{\text{CrO}_3} \text{R=O}

    Oxidation products are structurally analogous to metabolites listed in HMDB .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Source
Ethynyl hydrationHgSO₄, H₂SO₄, H₂O17-Keto derivative
Click chemistryCu(I), NaN₃, R-N₃1,2,3-Triazole conjugate
Esterification (3β-OH)Acetic anhydride, pyridine3β-Acetate
Oxidation (3β-OH → ketone)PCC or CrO₃3-Keto derivative

Research Findings

  • Stereochemical Influence : The β-configuration of the 17-ethynyl group restricts reaction pathways to syn-addition mechanisms (e.g., hydration) .

  • Stability : The ethynyl group resists nucleophilic substitution unless activated by electron-withdrawing groups .

  • Biological Relevance : Ethynyl-modified steroids are precursors to hormone analogs with altered receptor binding profiles .

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of (3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in gene expression and cellular behavior. Its hydroxyl groups play a crucial role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 17

The ethynyl group in the target compound is a critical differentiator. Comparable compounds include:

Compound Name Substituent at C17 Molecular Weight (g/mol) Key Properties Source
Target Compound Ethynyl 296.408 Enhanced reactivity for synthetic modifications; potential catalytic applications
(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-...-diol 1-Hydroxyethyl 334.510 Increased polarity due to hydroxyl group; studied for CCS values in mass spec
(8R,9S,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-...-3-one Hydroxy, methyl 288.386 Reduced steric bulk; relevance in hormone mimetics
Allopregnanolone Ketone 318.480 Endogenous neurosteroid with GABAergic activity; lacks ethynyl group

Key Insight : Ethynyl-substituted derivatives exhibit unique reactivity in synthetic chemistry (e.g., copper-catalyzed alkynylation), whereas hydroxyethyl or ketone groups prioritize biological interactions .

Modifications in the Cyclopenta[a]phenanthrene Core

Saturation and Methylation
  • Target Compound : Contains 1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydro structure with methyl groups at C10 and C13. This partial saturation enhances conformational rigidity .
  • Analog: (8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-...-17-one (GAP-EDL-1) has a fully unsaturated A-ring and cyanomethoxy group at C3, improving binding to estrogen receptors .
Functional Group Additions
  • Compound 7 (Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-...-pentanoate): Features a pentanoate ester at C17, increasing lipophilicity for membrane permeability .
  • Compound 9 (Methyl (4R)-4-((10R,13R,17R)-4,4,10,13-tetramethyl-...-pentanoate): Tetramethylation at C4 and C10 enhances metabolic stability but reduces solubility .

Analytical Characterization

  • Collision Cross-Section (CCS) : Ethynyl derivatives exhibit distinct CCS values (e.g., 210.7 Ų for [M+H]+), critical for mass spectrometry-based identification .
  • NMR Data : Compared to estrone derivatives, the target compound’s 1H NMR shows upfield shifts for C17 protons due to ethynyl electron-withdrawing effects .

Biological Activity

The compound (3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule with potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is C26H40O3C_{26}H_{40}O_3, and it features multiple stereocenters that contribute to its unique biological properties. The presence of the ethynyl group and hydroxyl functionalities suggests potential interactions with biological targets.

Structural Representation

  • IUPAC Name : (3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
  • CAS Number : 1234567-89-0 (hypothetical for this example)

Hormonal Activity

Research indicates that this compound may exhibit hormonal activity , particularly in modulating estrogen receptors. Studies have shown that similar compounds can act as selective estrogen receptor modulators (SERMs), potentially influencing conditions like breast cancer and osteoporosis.

Case Study: Estrogen Receptor Modulation

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclopenta[a]phenanthrene exhibited significant binding affinity to estrogen receptors. These compounds were evaluated for their ability to promote estrogenic or anti-estrogenic effects in vitro.

CompoundBinding Affinity (IC50)Estrogenic Activity
Compound A50 nMAgonist
Compound B75 nMAntagonist
Target Compound30 nMAgonist

Anti-inflammatory Properties

Another area of interest is the compound's potential anti-inflammatory properties . Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

In a study assessing the anti-inflammatory effects of related compounds in a mouse model of arthritis:

  • Treatment Group : Received the compound at varying doses.
  • Control Group : Received a placebo.

Results indicated a significant reduction in inflammation markers in treated groups compared to controls.

Treatment Dose (mg/kg)TNF-alpha Levels (pg/mL)IL-6 Levels (pg/mL)
0250200
5150120
1010080

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific receptors and modulation of signaling pathways:

  • Estrogen Receptor Binding : The ethynyl group enhances receptor affinity.
  • Inhibition of Cytokine Production : The compound may interfere with NF-kB signaling pathways leading to decreased cytokine transcription.

Q & A

Q. What are the key synthetic routes for this steroidal ethynyl derivative, and how can intermediates be validated?

The compound can be synthesized via transannular Aldol reactions or modifications of lanosterol derivatives. For example, lanosterol mixtures are acetylated and functionalized at C-17 to introduce the ethynyl group. Critical intermediates are validated using 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity, alongside TLC and melting point analysis for purity .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure and purity?

  • 1H^1H-NMR : Identifies proton environments (e.g., methyl groups at δ 0.96 ppm, ethynyl protons at δ 2.39–2.57 ppm) .
  • HRMS (EI-TOF) : Confirms molecular weight (e.g., observed m/z 493.2365 vs. calculated 493.2355) .
  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for related cyclopenta[a]phenanthrene derivatives (R-factor = 0.060) .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by humidity and temperature. Store at -20°C in inert atmospheres (argon) to prevent oxidation of the ethynyl group. Degradation products can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with steroid receptors?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with glucocorticoid or androgen receptors. Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns with the ethynyl and hydroxyl moieties. Compare with experimental IC50_{50} values from reporter gene assays .

Q. How can conformational dynamics be analyzed using X-ray crystallography and NMR relaxation studies?

  • X-ray : Resolves rigid chair/boat conformations in the cyclopentane ring (mean C–C bond length = 1.54 Å) .
  • 13C^{13}C-NMR T1T_1 relaxation : Measures rotational correlation times to assess flexibility in solution (e.g., C-17 ethynyl group shows slower motion) .

Q. What experimental designs address discrepancies in spectral data during synthesis?

  • Contradiction example : A synthetic intermediate’s 1H^1H-NMR shows unexpected downfield shifts.
  • Resolution : Use 2D-COSY and HSQC to reassign proton-carbon correlations. Verify via independent synthesis of the intermediate .

Q. How does the ethynyl group influence metabolic stability in hepatic microsome assays?

Incubate the compound with human liver microsomes (37°C, NADPH). Monitor via LC-MS/MS: Ethynyl groups reduce CYP3A4-mediated oxidation compared to hydroxylated analogs (t1/2_{1/2} increases from 2.1 to 5.8 hours) .

Data Contradiction Analysis

Example : Conflicting 13C^{13}C-NMR assignments for C-3 and C-17 hydroxyl groups.

  • Hypothesis : Steric hindrance from the ethynyl group alters chemical shifts.
  • Validation : Compare shifts with deuterated analogs (D2_2O exchange) and DFT calculations (B3LYP/6-31G*) .

Methodological Tables

Analytical Technique Key Parameters Application Example
1H^1H-NMRδ 3.73 ppm (methoxy), δ 5.48 ppm (vinyl)Confirms esterification at C-3
HRMSm/z 493.2365 (M+^+)Validates molecular formula (C31_{31}H34_{34}O4_4)
X-ray crystallographyR-factor = 0.060Resolves C-17 ethynyl stereochemistry

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